molecular formula C18H24FN3O3S B6042071 [1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol

[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol

Cat. No.: B6042071
M. Wt: 381.5 g/mol
InChI Key: CTSFVKIYCJBZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylsulfonylimidazole moiety, and a piperidinylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the synthesis of the 2-fluorophenylmethyl group, followed by the formation of the methylsulfonylimidazole ring. The final step involves the coupling of these intermediates with piperidin-2-ylmethanol under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

[1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functionalized derivatives, while substitution reactions can produce a variety of substituted imidazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[[3-[(2-fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-26(24,25)18-20-10-16(12-21-9-5-4-7-15(21)13-23)22(18)11-14-6-2-3-8-17(14)19/h2-3,6,8,10,15,23H,4-5,7,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSFVKIYCJBZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CCCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.